Product packaging for 2-(1-Phenylethenyl)phenol(Cat. No.:CAS No. 39477-86-6)

2-(1-Phenylethenyl)phenol

Cat. No.: B14136883
CAS No.: 39477-86-6
M. Wt: 196.24 g/mol
InChI Key: QYPBOXRMLFPDEQ-UHFFFAOYSA-N
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Description

Significance of Phenolic Structures in Advanced Organic Synthesis

Phenols are a class of organic compounds defined by a hydroxyl group directly bonded to an aromatic ring. tutoring-blog.co.ukijhmr.com This structural feature confers unique chemical properties that distinguish them from aliphatic alcohols, making them fundamental building blocks in organic synthesis. tutoring-blog.co.uk The hydroxyl group's oxygen atom possesses nonbonding electrons that delocalize into the aromatic ring, a phenomenon known as resonance. This electron donation has two major consequences.

Firstly, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making phenols highly reactive towards electrophilic aromatic substitution. tutoring-blog.co.ukbritannica.com This activation allows for the introduction of various functional groups onto the aromatic ring under milder conditions than those required for benzene (B151609). Secondly, the resonance stabilization of the corresponding phenoxide ion, formed upon deprotonation, renders phenols more acidic than alcohols. tutoring-blog.co.uk

This enhanced reactivity and acidity make phenolic compounds versatile precursors for a wide array of more complex molecules. numberanalytics.com They are integral to the synthesis of pharmaceuticals, polymers, and other high-value chemicals. tutoring-blog.co.ukijhmr.com Their ability to participate in hydrogen bonding also influences the physical properties of molecules, such as boiling point and solubility. britannica.com Furthermore, the phenolic moiety is a common feature in many natural products and bioactive compounds, renowned for their antioxidant properties. ijhmr.comnumberanalytics.com

Overview of the Phenylethenyl Moiety in Molecular Design and Functionality

The phenylethenyl group, also commonly referred to as a styryl or vinylphenyl group, is a functional moiety that consists of a phenyl ring attached to a vinyl group (-CH=CH₂). In the case of 2-(1-Phenylethenyl)phenol, the substitution pattern is C₆H₅-C(=CH₂)-. This group significantly influences a molecule's properties and is a key element in molecular design for advanced materials.

The introduction of a phenylethenyl moiety extends the π-conjugated system of a molecule. rsc.org This extended conjugation affects the electronic and optical properties, often leading to changes in absorption and emission spectra. rsc.orgresearchgate.net This makes it a useful component in the design of dyes, fluorescent probes, and other materials with specific chiroptical properties. researchgate.net

In polymer science, phenylethynyl groups (containing a triple bond) are used as reactive end-cappers for high-performance resins like polyimides. nih.govmdpi.com Upon heating, these groups undergo complex cross-linking and chain extension reactions without releasing volatile byproducts, leading to thermoset polymers with high thermal stability and glass transition temperatures (Tg). nih.gov While the phenylethenyl group (with a double bond) has different reactivity, it can also participate in polymerization and other addition reactions, making it a valuable monomer or comonomer for creating specialized polymers and resins. evitachem.com The presence of this group can be exploited in the development of materials for applications in electronics and photonics.

Current Research Landscape and Future Directions for this compound

Research specifically focused on this compound highlights its role as a synthetic intermediate. Its structure, which combines a nucleophilic phenol (B47542) with a reactive vinyl group, allows for a variety of chemical modifications.

Synthesis: The synthesis of this compound and its derivatives has been explored through several routes. One established method is the selective ortho-vinylation of phenols, which provides a direct pathway to this class of compounds. iitkgp.ac.in Another synthetic approach involves a Wittig reaction, using a suitable phosphonium (B103445) ylide to introduce the vinyl group onto a precursor molecule. evitachem.com For instance, a multi-step synthesis might involve the use of benzylphosphonic acid diethyl ester in a Wittig reaction to create the phenylethenyl structure. evitachem.com

Applications and Research: Current research points to the utility of this compound in several key areas:

Organic Synthesis: It serves as a precursor for synthesizing more complex molecules, leveraging the reactivity of both the hydroxyl group and the double bond. evitachem.com

Materials Science: Due to its phenolic nature, it is investigated for the development of novel polymers and resins. evitachem.com The vinyl group allows it to act as a monomer in polymerization reactions.

Medicinal Chemistry: The compound is explored for its potential biological activities, including antioxidant and antimicrobial properties, which are common among phenolic structures. evitachem.com For example, related structures like 6-C-(E-phenylethenyl)naringenin have been shown to suppress colorectal cancer growth. hep.com.cn

Future Directions: The future research trajectory for this compound is likely to focus on expanding its applications in materials science. The development of new polymers derived from this monomer could yield materials with tailored thermal and optical properties. Further investigation into its biological activity and that of its derivatives could lead to the discovery of new therapeutic agents. The refinement of synthetic methodologies to produce this compound with high yield and selectivity remains a key area of interest for enabling its broader use in both academic and industrial research.

Table 2: Spectroscopic Data for this compound Isomers Click on a row to display more information.

Isomer Spectroscopy Type Key Peaks / Shifts (δ) Reference
2-[(E)-2-phenylethenyl]phenol ¹³C NMR (Jeol FX-90) Data available in spectral database nih.gov
2-[(E)-2-phenylethenyl]phenol GC-MS m/z Top Peak: 196, 2nd Highest: 195 nih.gov
2-(phenylethynyl)phenol (B13115910) ¹H NMR (CDCl₃, 500 MHz) 5.83 (s, 1H), 6.92 (td, 1H), 6.99 (dd, 1H), 7.25-7.30 (m, 1H), 7.36-7.40 (m, 3H), 7.43 (dd, 1H), 7.52-7.58 (m, 2H) orgsyn.org
2-(phenylethynyl)phenol ¹³C NMR (CDCl₃, 125 MHz) 83.1, 96.5, 109.7, 114.9, 120.6, 122.5, 128.7, 129.0, 130.6, 131.76, 131.80, 156.6 orgsyn.org
2-(1-phenylethyl)phenol IR Spectrum (Gas Phase) Data available in NIST Chemistry WebBook nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B14136883 2-(1-Phenylethenyl)phenol CAS No. 39477-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10,15H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPBOXRMLFPDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491378
Record name 2-(1-Phenylethenyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39477-86-6
Record name 2-(1-Phenylethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 1 Phenylethenyl Phenol and Its Analogues

Established Synthetic Routes for the 2-(1-Phenylethenyl)phenol Scaffold

The creation of the this compound structure has been approached through various synthetic strategies, with a notable emphasis on stereoselectivity and the exploration of diverse pathways to enhance efficiency and substrate scope.

Stereoselective Synthesis of (E)-2-(1-Phenylethenyl)phenol

The stereoselective synthesis of the (E)-isomer of this compound is of particular interest due to its prevalence in subsequent cyclization and coupling reactions. While direct stereoselective routes to the parent compound are not extensively detailed in the provided context, the principles of stereoselective synthesis can be inferred from related transformations. For instance, palladium-catalyzed olefination reactions of phenols with acrylates have been shown to exhibit high regio- and stereo-selectivity, predominantly yielding E-isomers. rsc.org This approach, which involves a direct dehydrogenative C(sp²)–O cross-coupling, suggests that similar catalytic systems could be adapted for the synthesis of (E)-2-(1-phenylethenyl)phenol.

Furthermore, the synthesis of structurally related (E)-vinyl sulfones highlights the feasibility of achieving high stereoselectivity in vinyl-substituted aromatic compounds. researchgate.netresearchgate.net These methods often employ metal catalysts and carefully controlled reaction conditions to dictate the geometry of the newly formed double bond.

Exploration of Alternative Synthetic Pathways

Beyond direct olefination, alternative pathways to the this compound scaffold are continuously being explored. These often involve multi-step sequences or the use of different starting materials. One such strategy involves the reaction of phenols with cinnamyl chloride, which can lead to the formation of related structures like 4-aryl-3,4-dihydrocoumarins. chim.it Although not a direct synthesis of this compound, this highlights the reactivity of phenols in Friedel-Crafts type reactions with appropriate electrophiles.

Precursor Transformations and Divergent Synthesis Strategies

A key approach in the synthesis of this compound and its derivatives involves the strategic use of versatile precursors that can be transformed into the desired target molecule through various chemical manipulations.

Utilization of 2-(Phenylethynyl)phenol (B13115910) as a Strategic Synthon

2-(Phenylethynyl)phenol has emerged as a highly valuable and strategic synthon in the synthesis of a wide array of heterocyclic compounds, including derivatives that can be conceptually linked to this compound. researchgate.netacs.orgrsc.orgorgsyn.orgthieme-connect.commdpi.comacs.org The synthesis of this key precursor is often achieved through a Sonogashira cross-coupling reaction between 2-iodophenol (B132878) and phenylacetylene, a method that can be performed without the need for a protecting group on the phenol (B47542). orgsyn.org

This alkyne-containing phenol can then undergo various transformations. For example, it is a common starting material for the synthesis of 2-substituted benzofurans through intramolecular cyclization. acs.orgrsc.org While this leads away from the phenylethenylphenol structure, the underlying reactivity highlights its potential for divergent synthesis. The in-situ generation of 2-(phenylethynyl)phenol has also been utilized in scalable tandem reactions, demonstrating its robustness as a synthetic intermediate. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies for Phenylethenylphenol Construction

Palladium catalysis is a cornerstone in the construction of the C-C bond that defines the phenylethenyl group attached to the phenol ring. organic-chemistry.org Palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for this purpose.

Specifically, methods like the Heck reaction or Suzuki coupling could be envisioned for the synthesis of this compound. The Heck reaction, for instance, could involve the coupling of a vinyl halide with an appropriate phenol derivative. An intramolecular version of the Heck reaction has been used in the synthesis of 3-arylindanones from precursors containing a phenylethenyl moiety. chim.it

Furthermore, palladium-catalyzed cross-coupling is extensively used in the synthesis of aromatic ethers from phenols and halides, showcasing the broad utility of palladium in activating phenols for bond formation. scirp.orgchemrxiv.orgscirp.org While these examples focus on C-O bond formation, the underlying principles of catalyst and ligand selection are transferable to C-C bond-forming reactions necessary for constructing the this compound scaffold. A notable example is the palladium-catalyzed aerobic olefination of phenols with acrylates, which proceeds via a direct dehydrogenative C(sp²)–O cross-coupling to form vinyl ethers, but demonstrates the potential for direct C-H functionalization of phenols. rsc.org

Catalyst SystemReactantsProduct TypeKey Features
Palladium-tetrakis(triphenylphosphine)2-(phenylethynyl)phenol, N-(2-iodophenyl)-N-methylmethacrylamidesBenzofuran (B130515) derivativesLigand-free, intramolecular Heck reaction. acs.org
Pd(OAc)2o-alkynylphenols, (E)-β-iodovinyl sulfonesVinyl sulfone-tethered benzofuransHighly efficient, stereoselective, scalable. researchgate.netresearchgate.net
PdCl2(dppf)CH2Cl2Mixed phenols, halidesAromatic ethersMicrowave-assisted, cascade reactions. scirp.orgscirp.org
Grubbs' second-generation catalystTrienonesPhenol derivativesRing-closing metathesis, high yields. organic-chemistry.org

Emerging Synthetic Approaches to Phenylethenyl-Substituted Phenols

The field of organic synthesis is constantly evolving, with new methods being developed to construct complex molecular architectures with greater efficiency and selectivity. The synthesis of phenylethenyl-substituted phenols is no exception, with several emerging strategies showing promise.

One innovative approach involves the use of ring-closing olefin metathesis (RCM) to construct the phenol ring itself from acyclic precursors. organic-chemistry.org This method, utilizing ruthenium catalysts, allows for the synthesis of highly substituted phenols that may be difficult to access through traditional electrophilic aromatic substitution. organic-chemistry.orgresearchgate.net

Benzannulation strategies, which involve the construction of the aromatic ring from two or more precursors in a single step, represent another powerful emerging approach. nih.gov These convergent methods are particularly advantageous for preparing highly substituted phenols with well-defined regiochemistry. nih.gov For instance, the reaction of (trialkylsilyl)vinylketenes with lithium ynolates leads to highly substituted resorcinol (B1680541) monosilyl ethers. nih.gov

Furthermore, the development of novel catalytic systems continues to push the boundaries of what is possible. Dual nickel/palladium-catalyzed reductive cross-coupling reactions between two different phenol derivatives (as their tosylate and triflate) have been reported, offering a new way to form biaryl linkages. chemrxiv.org While not directly forming a phenylethenyl group, this demonstrates the potential for innovative dual-catalytic systems to be applied to the synthesis of complex substituted phenols.

Chemical Reactivity and Mechanistic Elucidation of 2 1 Phenylethenyl Phenol

Electrophilic and Nucleophilic Character of the Phenolic and Ethenyl Moieties

The chemical nature of 2-(1-phenylethenyl)phenol is distinctly dichotomous, with both nucleophilic and electrophilic potential centered on its two key functional groups.

The phenolic moiety is inherently nucleophilic. The oxygen atom's lone pairs can readily participate in reactions, and the hydroxyl group as a whole is a potent electron-donating group, activating the aromatic ring. This increased electron density, particularly at the ortho and para positions, makes the ring susceptible to electrophilic aromatic substitution. quora.comchemistrysteps.com In fact, the hydroxyl group is such a strong activator that electrophilic substitutions on the phenol (B47542) ring often proceed without the need for a catalyst. chemistrysteps.com The acidity of the phenolic proton (pKa ≈ 9.85) is slightly weaker than that of unsubstituted phenol, an effect attributed to the mild electron-donating nature of the ethenyl group. Deprotonation to the corresponding phenolate (B1203915) anion significantly enhances the nucleophilicity of the oxygen.

Conversely, the ethenyl moiety (–CH=CH₂) displays both electrophilic and nucleophilic characteristics. As a π-system, it can act as a nucleophile, attacking strong electrophiles in addition reactions. However, its conjugation with the phenyl ring allows it to participate in reactions where it behaves as an electrophile. The vinyl group is highly reactive and can undergo polymerization, forming covalent bonds with other monomers.

The reactivity of these moieties is interconnected. The electron-donating nature of the phenolic hydroxyl group influences the electron density of the ethenyl substituent, modulating its reactivity in various chemical processes. researchgate.net

Intramolecular and Intermolecular Reactions of the Phenylethenylphenol System

The proximate positioning of the phenolic hydroxyl and ethenyl groups allows for a fascinating competition between intramolecular (within the same molecule) and intermolecular (between different molecules) reaction pathways. quora.com The outcome is often dependent on reaction conditions and the nature of the reactants. chim.it

Intramolecular Reactions: A predominant intramolecular reaction for o-vinylphenols is acid-catalyzed or metal-mediated cyclization. The phenolic oxygen can act as an internal nucleophile, attacking the ethenyl group to form five- or six-membered oxygen-containing heterocycles. For instance, intramolecular hydroarylation can lead to the formation of 4-aryl-3,4-dihydrocoumarins. chim.it Similarly, intramolecular cyclization of related o-alkynylphenols is a well-established route to synthesize 2-substituted benzofurans, often catalyzed by bases like cesium carbonate which activate the phenol through deprotonation. rsc.orgnih.gov

Intermolecular Reactions: Under different conditions, this compound can engage in intermolecular reactions. These can include dimerization or polymerization via the reactive vinyl group. In cycloaddition reactions, such as the Diels-Alder reaction, the ethenylphenol can act as the diene or dienophile, reacting with another molecule. mdpi.com Studies have shown that while intramolecular reactions are often kinetically favored due to proximity, intermolecular pathways can dominate when the intramolecular route is disfavored, for example, by steric hindrance or electronic effects. chim.itmdpi.com

A notable example is the rhodium-catalyzed [5+2] cycloaddition with alkynes, where the o-vinylphenol unit acts as a five-carbon component, reacting with the two-carbon alkyne to form seven-membered benzoxepine (B8326511) skeletons in an atom-economical manner. organic-chemistry.orgresearchgate.net

Radical and Photoinduced Reaction Mechanisms Involving Phenylethenylphenols

The stilbene-like core of this compound makes it susceptible to radical and photoinduced reactions. The chemistry of stilbenes and their derivatives has been extensively studied, revealing complex photochemical behaviors. wiley-vch.de

Photoinduced Reactions: Upon absorption of UV light, stilbenes undergo π → π* electron excitation. msu.edu This leads to a key photochemical reaction: cis-trans isomerization around the double bond. msu.edumdpi.com For this compound, only the cis-isomer is sterically arranged to undergo subsequent intramolecular cyclization. This photocyclization, known as the Mallory reaction, is a powerful method for forming phenanthrenes and other polycyclic aromatic systems upon oxidation of the dihydrophenanthrene intermediate. mdpi.com

Furthermore, visible-light irradiation can induce a Heck-type arylation of vinylphenols with aryl halides. rsc.org In this process, the deprotonated vinylphenolate anion acts as a potent reducing photoactivator. It directly activates the aryl halide to generate an aryl radical, which then couples with another molecule of the vinylphenol. rsc.org This reaction proceeds without the need for a sacrificial reductant and shows excellent functional group tolerance. rsc.org

Radical Reactions: The phenolic hydroxyl group is an effective radical scavenger, capable of donating its hydrogen atom to neutralize free radicals. The ethenyl group can also participate in radical reactions. For instance, photochemically generated aryl radicals can add across the double bond of a vinylphenol in a regiospecific and stereoselective manner. rsc.org In other systems, radical-initiated tandem cyclizations have been observed. For example, a CF₃ radical can initiate a cascade reaction in related 1,6-enynes. semanticscholar.org Radical cations of stilbene (B7821643) derivatives are also known to undergo isomerization, oxidation, and dimerization. acs.org

The table below summarizes key photoinduced reactions involving vinylphenol systems.

Reaction TypeConditionsKey Intermediate(s)Product TypeCitation(s)
Photochemical Isomerization UV LightSinglet/Triplet Excited StateCis/Trans Isomers msu.edumdpi.com
Mallory Photocyclization UV Light, Oxidant (e.g., I₂)DihydrophenanthrenePhenanthrene derivatives mdpi.com
Heck-Type Arylation Visible Light, BaseAryl Radical, VinylphenolateArylated Vinylphenols rsc.org
Radical Addition Photoinitiator/Visible LightCarbon-centered RadicalFunctionalized Alkanes rsc.orgmdpi.com

Role in Multi-component Reactions and Complex Adduct Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org The dual functionality of this compound makes it a potentially valuable substrate in such reactions.

While specific MCRs involving this compound are not extensively documented in the provided search results, the reactivity of its constituent parts—phenols and styrenes—is well-established in MCRs. For example, phenols are used in the synthesis of highly functionalized furans through a one-pot, catalyst-free reaction with arylglyoxals and acetylacetone. tubitak.gov.tr Related alkynyl phenols participate in MCRs to produce complex heterocyclic structures like phosphinoyl-functionalized isoquinolines. rsc.org

The vinylphenol moiety can participate in cascade reactions, which are sequential transformations that occur in one pot. For instance, chemoenzymatic cascades have been developed where a vinylphenol, generated in situ via enzymatic decarboxylation of a coumaric acid, undergoes a subsequent palladium-catalyzed Heck coupling with an aryl iodide to produce stilbene derivatives. semanticscholar.org This highlights the potential for this compound to act as a key intermediate in complex, one-pot synthetic sequences.

Electrochemical methods can also trigger cascade reactions. Anodic oxidation of vinylphenols can generate a phenoxy cation, which then undergoes an intramolecular [5+2] cycloaddition followed by a pinacol (B44631) rearrangement to rapidly assemble complex bicyclo[3.2.1]octane frameworks. sci-hub.se

Transformations within Catalytic Systems and Metal-Mediated Processes

This compound and related o-vinylphenols are versatile substrates in a multitude of transition metal-catalyzed transformations. The phenolic hydroxyl group often acts as a directing group, facilitating C-H activation and subsequent functionalization of the vinyl moiety.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for reactions involving this scaffold.

Heck Coupling: As mentioned, vinylphenols are key intermediates in chemoenzymatic cascades for stilbene synthesis, where the final step is a Pd-catalyzed Heck coupling. semanticscholar.org

Hydroesterification: An enantioselective hydroesterification of this compound using a palladium catalyst with a chiral ligand has been developed to produce chiral 4-phenyl-3,4-dihydrocoumarin. chim.it This reaction cleverly uses phenyl formate (B1220265) as a carbon monoxide source. chim.it

Cyclization/Vinylation: Pd(OAc)₂ catalyzes the intramolecular cyclization of related o-alkynylphenols with subsequent vinylation using iodovinyl sulfones to create vinyl-sulfone-tethered benzofurans. acs.orgresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts unlock unique cycloaddition pathways.

[5+2] Cycloaddition: Rh(III) catalysts mediate the formal [5+2] cycloaddition of o-vinylphenols with alkynes. organic-chemistry.orgresearchgate.netuprealimager.com This reaction proceeds via a phenol-directed C-H functionalization of the vinyl group, followed by alkyne insertion and reductive elimination to yield valuable benzoxepine structures. uprealimager.combohrium.com

[5+1] Cycloaddition: Using carbon monoxide instead of an alkyne under rhodium catalysis leads to coumarin (B35378) products via a formal [5+1] cycloaddition. organic-chemistry.orgscispace.com

[3+2] Annulation: When α-substituted o-vinylphenols are used, a dearomatizing [3+2] annulation with alkynes can occur, also under Rh(III) catalysis, to form spirocyclic enones. uprealimager.combohrium.com

The table below provides examples of metal-catalyzed transformations.

Metal CatalystReaction TypeSubstrate(s)ProductCitation(s)
Palladium HydroesterificationThis compound, Phenyl formate4-Phenyl-3,4-dihydrocoumarin chim.it
Rhodium(III) [5+2] Cycloadditiono-Vinylphenol, AlkyneBenzoxepine organic-chemistry.orgresearchgate.netuprealimager.com
Rhodium(III) [5+1] Cycloadditiono-Vinylphenol, Carbon MonoxideCoumarin organic-chemistry.orgscispace.com
Rhodium(III) [3+2] Annulationα-Substituted o-vinylphenol, AlkyneSpirocyclic Enone uprealimager.combohrium.com
Iron(III) Intramolecular SubstitutionEnantioenriched Propargyl AlcoholEnantioenriched Tetrahydrothiophene core.ac.uk
Mercury(II) CyclizationEthynyl (B1212043) PhenolBenzofuran (B130515) beilstein-journals.org

Other metals, such as iron and mercury, have also been employed. For example, Fe(OTf)₃ has been shown to catalyze the intramolecular substitution of alcohols, including less reactive propargyl alcohols, with high chirality transfer. core.ac.uk Mercury(II) salts can mediate the cyclization of ethynyl phenols to yield benzofuran derivatives. beilstein-journals.org

Advanced Computational and Theoretical Investigations of 2 1 Phenylethenyl Phenol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 2-(1-phenylethenyl)phenol. These calculations help to identify the most stable geometric arrangements and understand the electronic distribution within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and determine its ground state properties. The planarity of the stilbene-like core is a key aspect of conformational analysis. Studies on similar substituted styrenes have explored the torsional potential around the vinyl-phenyl bond, indicating that while a planar conformation is often favored for maximum π-conjugation, slight twisting can occur due to steric hindrance.

Table 1: Representative Calculated Geometric Parameters for a Phenylethenyl System Note: The following data is representative for a phenylethenyl system based on DFT calculations of similar structures and serves as an illustrative example.

ParameterBond/AngleCalculated Value
Bond LengthC=C (ethenyl)~1.34 Å
C-C (phenyl-ethenyl)~1.48 Å
C-O (hydroxyl)~1.36 Å
O-H (hydroxyl)~0.97 Å
Bond AngleC-C=C~123°
C-C-O~119°
Dihedral AnglePhenyl-C-C=C~10-20°

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, indicating that these are the primary sites for electrophilic attack and electron donation. The LUMO, on the other hand, is often distributed over the conjugated π-system of the phenylethenyl group, representing the most likely region for nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap) is a key reactivity descriptor. A smaller energy gap suggests higher reactivity and greater ease of electronic excitation. Computational studies on related phenolic compounds have shown that the distribution and energies of these orbitals can be finely tuned by substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: These values are illustrative for a hydroxystilbene-like molecule and are derived from general findings in computational studies of phenolic compounds.

ParameterValue (eV)
EHOMO~ -5.5 eV
ELUMO~ -1.2 eV
Energy Gap (ΔE)~ 4.3 eV

Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict and help interpret various spectroscopic data, providing a powerful synergy with experimental results.

Theoretical Vibrational Spectroscopy (FT-IR, Raman)

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C=C stretching of the ethenyl bridge, C-O stretching, and various aromatic C-H and C-C stretching and bending modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding; intramolecular hydrogen bonding can cause a redshift (lower frequency) and broadening of this band.

Table 3: Representative Calculated and Assigned Vibrational Frequencies Note: The following assignments are based on typical vibrational modes for phenolic and styrenic compounds.

Vibrational ModeCalculated Frequency (cm-1)
O-H Stretch~3600-3400
Aromatic C-H Stretch~3100-3000
C=C Stretch (ethenyl)~1630
Aromatic C=C Stretch~1600-1450
C-O Stretch~1250
O-H Bend~1200

Electronic Absorption (UV-Vis) and Excited State Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) and investigating excited state properties. The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For conjugated systems like this compound, the UV-Vis spectrum is typically characterized by intense π-π* transitions. The main absorption bands are associated with electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals. The position of the absorption maxima is sensitive to the extent of conjugation and the presence of functional groups. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent styrene (B11656) molecule.

Table 4: Illustrative TD-DFT Calculated Electronic Transitions Note: These values are representative for a hydroxystilbene-type molecule in a non-polar solvent.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~320> 0.5HOMO → LUMO
S0 → S2~280> 0.3HOMO-1 → LUMO

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide another layer of structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting 1H and 13C NMR chemical shifts.

Table 5: Representative Calculated 1H and 13C NMR Chemical Shifts Note: These chemical shifts are illustrative and based on general values for similar structural motifs.

AtomTypeCalculated Chemical Shift (ppm)
H (O-H)1H~5.0-6.0
H (vinyl)1H~5.5-7.5
H (aromatic)1H~6.8-7.8
C (C-OH)13C~150-155
C (vinyl)13C~115-140
C (aromatic)13C~115-145

Mechanistic Insights from Computational Simulations of Chemical Transformations

Computational simulations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of chemical reactions involving this compound and related structures. These theoretical studies provide detailed energetic and structural information about transition states and intermediates, which are often difficult to characterize experimentally.

A significant area of investigation has been the acid-catalyzed or metal-catalyzed intramolecular cyclization of this compound derivatives to form 4-aryl-3,4-dihydrocoumarins. chim.it DFT and quantum chemistry computations have been used to explore the energetics of this transformation. For instance, studies on substituted phenols revealed that the electronic properties of the substituents play a critical role. Phenols bearing electron-donating groups, such as a methyl group, were found to be more energetically favored to undergo intramolecular cyclization compared to those with electron-withdrawing groups like a nitro group. chim.it This is because electron-donating groups increase the electron density of the phenol ring, making the ortho-carbon more nucleophilic and facilitating the attack on the ethenyl group to form the new heterocyclic ring. chim.it

Computational models have been instrumental in understanding the Pd-catalyzed asymmetric hydroesterification of this compound. chim.it These simulations help to rationalize the stereoselectivity observed in such reactions by modeling the interaction between the substrate, the palladium catalyst, and the chiral ligands.

Table 1: Computational Findings on the Influence of Substituents on Phenol Cyclization Reactions chim.it
Substituent Group on Phenol RingElectronic EffectComputational ObservationImpact on Intramolecular Cyclization
Methyl (-CH₃)Electron-DonatingReaction is more energetically favored.Promotes cyclization, leading to good yields of dihydrocoumarin.
Nitro (-NO₂)Electron-WithdrawingReaction is less energetically favored.Hinders or prevents cyclization.

Intermolecular Interactions and Crystal Lattice Dynamics

The study of intermolecular interactions is crucial for understanding the solid-state properties of this compound, including its crystal packing, polymorphism, and physical characteristics. Advanced computational methods provide profound insights into the nature and strength of these non-covalent forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions involved in specific contacts, such as hydrogen bonds and van der Waals interactions, can be identified. The surface is color-coded to show contacts shorter than, equal to, or longer than the van der Waals radii, providing a clear picture of the crystal packing environment. researchgate.net Complementary 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary, breaking down the contributions of different types of interactions (e.g., H···H, C···H, O···H) to the total crystal packing. researchgate.net

For this compound, key interactions expected to govern its crystal structure include:

O-H···π Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with the π-electron clouds of the phenyl or ethenyl groups of a neighboring molecule.

C-H···π Interactions: Hydrogen atoms on the aromatic rings can interact with the π-systems of adjacent molecules. researchgate.net

π-π Stacking: Face-to-face or offset stacking interactions between the aromatic rings are likely to be a significant stabilizing force.

Non-Covalent Interaction (NCI) plot analysis is another technique used to identify and visualize weak interactions in real space, based on the electron density and its derivatives. researchgate.net This method can distinguish between stabilizing hydrogen bonds and destabilizing steric repulsions. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are calculated to predict molecular reactivity and interaction sites. analis.com.my In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as around the phenolic oxygen, while positive potential regions (blue) indicate electron-poor areas, guiding nucleophilic interactions. analis.com.my

Crystal lattice dynamics involves the study of the collective vibrations of atoms within a crystal, known as phonons. While direct experimental studies on this compound's lattice dynamics are not widely reported, theoretical models can be used to predict these properties. Computational methods, often based on DFT, can calculate the phonon dispersion curves, which show the relationship between the frequency of vibration and the wavevector. aps.org These theoretical predictions can be correlated with experimental data from techniques like inelastic neutron scattering or Raman spectroscopy to validate the computational model and provide a comprehensive understanding of the crystal's mechanical and thermodynamic properties. aps.org

Table 2: Key Intermolecular Interactions and Relevant Computational Investigation Methods
Interaction TypeDescriptionComputational Method(s)Reference
Hydrogen BondingDirectional interaction involving a hydrogen atom and an electronegative atom (e.g., O-H···O, O-H···π).Hirshfeld Surface Analysis, Non-Covalent Interaction (NCI) Plots, Atoms-in-Molecules (AIM) Theory. researchgate.netresearchgate.net
π-π StackingAttractive, noncovalent interactions between aromatic rings.Hirshfeld Surface Analysis, NCI Plots. researchgate.net
C-H···π InteractionsA weak form of hydrogen bonding where a C-H bond acts as the donor to a π-system.Hirshfeld Surface Analysis, NCI Plots, AIM Theory. researchgate.net
Van der Waals ForcesGeneral intermolecular forces arising from temporary fluctuations in electron density (London dispersion forces).Hirshfeld Surface Analysis, NCI Plots, Energy Decomposition Analysis. researchgate.netresearchgate.netdfg.de
Electrostatic PotentialPredicts sites for intermolecular interactions based on charge distribution.Molecular Electrostatic Potential (MEP) Mapping. analis.com.my

Structural Diversity: Derivatives, Analogues, and Chemical Modifications of 2 1 Phenylethenyl Phenol

Modifications of the Phenol (B47542) Ring: Electronic and Steric Effects

The reactivity and properties of the 2-(1-phenylethenyl)phenol scaffold are significantly influenced by the nature and position of substituents on the phenolic ring. The hydroxyl group itself is a powerful activating group, increasing the electron density of the benzene (B151609) ring and making it more susceptible to electrophilic substitution. chemguide.co.uk This inherent reactivity directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group. chemguide.co.uk

The steric bulk of substituents on the phenol ring also plays a crucial role. science.gov Large substituents can hinder the approach of reactants and influence the preferred conformation of the molecule, thereby affecting reaction rates and product distributions. The interplay between these electronic and steric effects allows for fine-tuning of the molecule's properties for specific applications. acs.org

Table 1: Representative Modifications of the Phenol Ring and Their Potential Effects

SubstituentPositionExpected Electronic EffectExpected Steric Effect
Methyl (-CH3)ortho, meta, paraElectron-donating (inductive and hyperconjugation)Moderate
Methoxy (-OCH3)ortho, meta, paraElectron-donating (resonance), Electron-withdrawing (inductive)Moderate
Nitro (-NO2)ortho, meta, paraStrong electron-withdrawingModerate
Chloro (-Cl)ortho, meta, paraElectron-withdrawing (inductive), Weak electron-donating (resonance)Moderate
tert-Butyl (-C(CH3)3)ortho, meta, paraElectron-donating (inductive)High

Variations on the Ethenyl Bridge and Pendant Phenyl Substituents

Modifications to the ethenyl bridge and the pendant phenyl ring provide further avenues for structural diversification. The double bond of the ethenyl bridge is a key reactive site, susceptible to a variety of addition reactions. For example, reduction of the double bond would yield the corresponding 2-(1-phenylethyl)phenol, altering the planarity and conformational flexibility of the molecule.

Substituents on the pendant phenyl ring can significantly alter the electronic properties of the entire molecule through conjugation with the ethenyl bridge and the phenolic system. wikipedia.org The introduction of electron-donating or electron-withdrawing groups on the para-position of this phenyl ring can influence the electron density distribution across the conjugated system. researchgate.net For instance, studies on related stilbene (B7821643) derivatives have shown that substituents on the phenyl ring can impact the configuration of the double bond. researchgate.net

Furthermore, the pendant phenyl group can be replaced entirely with other aromatic or aliphatic moieties, leading to a broader class of 2-vinylphenols. The nature of this substituent will have a profound impact on the steric and electronic properties of the resulting molecule.

Incorporation of the this compound Motif into Larger Molecular Architectures

The this compound unit can serve as a building block for the construction of more complex molecular architectures, including polymers and macrocycles. The presence of the reactive vinyl group allows for its use as a monomer in polymerization reactions. For example, living anionic polymerization techniques have been employed using derivatives of 1-phenylethene to create well-defined polymers with specific end-groups. cmu.edu The phenolic hydroxyl group can also be used as a handle for further functionalization or incorporation into polyester (B1180765) or polyether backbones. acs.org

The molecule can also be incorporated into larger discrete structures. For instance, the core structure is related to precursors used in the synthesis of complex natural products and other biologically active molecules. rsc.org The rigid, conjugated nature of the this compound framework can impart specific conformational constraints and electronic properties to these larger systems. rsc.org Researchers have synthesized star-shaped and dendritic molecules based on related building blocks to achieve high-spin alignments in materials science applications. oup.com

Table 2: Examples of Larger Architectures Incorporating the this compound Motif

Architecture TypeSynthetic StrategyPotential Application
Linear PolymersAnionic PolymerizationFunctional Materials
Hyperbranched PolymersPolyaddition ReactionsCoatings, Additives
MacrocyclesRing-closing MetathesisHost-Guest Chemistry
DendrimersConvergent or Divergent SynthesisDrug Delivery, Catalysis

Synthesis and Characterization of Heterocyclic Analogues Derived from Phenylethenylphenols

The this compound scaffold is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The intramolecular cyclization of derivatives of this compound can lead to the formation of oxygen-containing heterocycles such as benzofurans. nih.govacs.orgresearchgate.net For example, the cycloisomerization of 2-(phenylethynyl)phenol (B13115910), a closely related alkyne analogue, is a common method for preparing 2-phenylbenzofuran. acs.org This transformation can be catalyzed by various transition metals, including gold and palladium. researchgate.netacs.org

Furthermore, the phenolic hydroxyl group and the ethenyl moiety can participate in reactions with other reagents to form different heterocyclic systems. Condensation reactions with amines or other bifunctional molecules can lead to the formation of nitrogen- or sulfur-containing heterocycles. nih.govsemanticscholar.org The synthesis of these heterocyclic analogues often involves multi-step sequences and the use of various catalytic systems. nih.govclockss.org The resulting heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. mdpi.comresearchgate.netrsc.org

The characterization of these newly synthesized heterocyclic compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their structures. nih.gov

Exploration of 2 1 Phenylethenyl Phenol in Advanced Chemical Applications

Role in Polymerization Mechanisms and Polymer Design

The dual functionality of 2-(1-phenylethenyl)phenol allows for its participation in polymerization reactions, where both the ethenyl and phenolic groups can influence the initiation, propagation, and final architecture of the resulting polymers.

Ethenyl Group Reactivity in Polymerization Initiation and Propagation

The ethenyl (or vinyl) group of this compound is the primary site for vinyl polymerization. homescience10.ac.in This process typically proceeds via a free-radical mechanism, where an initiator generates a free radical that adds to the double bond of the ethenyl group, initiating the polymer chain. homescience10.ac.in The polymerization of vinyl monomers like styrene (B11656), which is structurally related to the phenylethenyl portion of the molecule, is a well-established example of this type of reaction. homescience10.ac.in

The reactivity of the ethenyl group can be influenced by the electronic properties of the substituent groups. In the case of this compound, the phenolic hydroxyl group can affect the electron density of the ethenyl group, thereby modulating its reactivity towards polymerization.

Phenolic Moiety Influence on Polymer Architecture and Cross-linking

The phenolic moiety plays a crucial role in determining the final polymer architecture. Phenols are known to react with aldehydes, such as formaldehyde, to form phenol-formaldehyde resins, which are thermosetting polymers characterized by a three-dimensional cross-linked structure. homescience10.ac.inuc.edu The phenol (B47542) ring has three positions (two ortho and one para) that are susceptible to electrophilic substitution, allowing for the formation of a rigid network. homescience10.ac.inuc.edu

In a polymer derived from this compound, the phenolic hydroxyl group provides a site for post-polymerization modification or cross-linking. For instance, after the initial polymerization through the ethenyl groups, the pendant phenolic groups can undergo reactions to form cross-links between polymer chains. This can lead to the formation of thermosetting materials with enhanced thermal stability and mechanical properties. The presence of the phenolic group can also introduce the potential for hydrogen bonding within and between polymer chains, further influencing the material's properties. mdpi.com

Contributions to Advanced Organic Synthesis Methodologies

The distinct reactive sites within this compound make it a valuable building block in the construction of more complex molecules through various synthetic strategies.

As a Versatile Synthetic Building Block in Complex Molecule Construction

Organic building blocks are fundamental starting materials for constructing complex molecules. cymitquimica.com Phenols are recognized as ubiquitous building blocks in the synthesis of natural products, pharmaceuticals, and functional materials. mdpi.com The structure of this compound, containing both a phenol and a styryl group, makes it a versatile intermediate. ontosight.ai For example, the phenolic hydroxyl group can be easily modified through reactions like etherification or esterification, while the ethenyl group can participate in various addition and coupling reactions. This dual reactivity allows for the sequential or chemo-selective functionalization of the molecule, enabling the synthesis of a wide range of derivatives.

Participation in Cascade and Tandem Reactions for Chemical Diversity

Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple bond-forming events occur consecutively in a single synthetic operation without the need to isolate intermediates. slideshare.net These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. slideshare.net

The structure of this compound is well-suited for participation in cascade reactions. For instance, the phenolic hydroxyl group can act as an internal nucleophile, attacking the activated ethenyl group or a derivative thereof. This type of intramolecular cyclization can lead to the formation of heterocyclic compounds like benzofurans. Gold-catalyzed reactions of ortho-alkynyl phenols, which are structurally related to this compound, have been shown to produce benzofuranones through a cycloisomerization process. researchgate.net Similarly, cascade reactions involving phenols have been developed for the synthesis of complex structures. nih.gov

Potential as a Functional Material Precursor Based on Molecular Structure

The inherent chemical functionalities of this compound suggest its potential as a precursor for a variety of functional materials. Phenolic compounds are key components in the development of functional materials such as polymer resins. mdpi.com

The combination of the aromatic rings and the conjugated ethenyl group in this compound can impart specific optical and electronic properties to materials derived from it. For example, compounds with similar stilbene-like structures are known to exhibit fluorescence and can be used in the development of optical materials. ontosight.ai

Furthermore, the phenolic group is a well-known antioxidant moiety. mdpi.com Polymers incorporating phenolic structures can exhibit antioxidant properties, which are valuable in applications where material degradation due to oxidation is a concern. mdpi.com The ability of the phenolic hydroxyl group to donate a hydrogen atom is key to this antioxidant activity. mdpi.com Therefore, polymers derived from this compound could be designed to have built-in antioxidant capabilities.

The compound can also serve as a precursor for more complex functional materials through further chemical modifications. For instance, it can be a building block for synthesizing ligands for metal-organic frameworks (MOFs) or for creating photosensitive polymers. The reactivity of both the ethenyl and phenolic groups provides multiple avenues for incorporating this molecule into larger, functional assemblies.

Below is a table summarizing the key reactive moieties of this compound and their potential applications.

Reactive MoietyPotential Applications in Material Science
Ethenyl Group- Site for vinyl polymerization to form linear polymers. - Participation in addition and cycloaddition reactions for polymer modification.
Phenolic Hydroxyl Group- Site for cross-linking reactions to form thermoset resins. - Imparts antioxidant properties to derived materials. - Enables post-polymerization functionalization.
Aromatic Rings- Contribute to thermal stability. - Influence optical and electronic properties (e.g., fluorescence).

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Phenylethenyl Phenol

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For 2-(1-phenylethenyl)phenol, crystallographic studies have elucidated its precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions.

Research has identified an orthorhombic polymorph of the compound. nih.goviucr.org The molecule is observed to be nearly planar, a feature that maximizes the π-orbital overlap across the ethenyl bridge connecting the two aromatic rings. nih.gov The dihedral angle between the planes of the phenol (B47542) and phenyl rings is minimal, reported to be 4.35 (6)°. nih.gov In the crystal lattice, the molecules are organized into a herringbone packing motif, with O—H⋯π interactions serving as a key linkage, forming chains along the nih.gov direction. nih.gov The crystal system is defined by three mutually orthogonal vectors of unequal length. aflowlib.org

Crystal Data for this compound

Parameter Value
Formula C₁₄H₁₂O
Crystal System Orthorhombic
Space Group Pca2₁
a 11.6193 Å
b 7.6800 Å
c 11.3584 Å
α 90.00°
β 90.00°
γ 90.00°
Volume 1012.2 ų
Z 4

Data sourced from Harrison, et al. (2016) and available on PubChem. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of (E)-2-styrylphenol recorded in deuterated chloroform (B151607) (CDCl₃), a broad singlet corresponding to the phenolic hydroxyl proton (OH) is observed around 5.09 ppm. thieme-connect.com The two protons of the vinyl group appear as distinct doublets, a result of spin-spin coupling. thieme-connect.com Their large coupling constant (J ≈ 16.4 Hz) is characteristic of a trans (E) configuration across the double bond. thieme-connect.com The aromatic protons resonate in the complex region between 6.80 and 7.53 ppm. thieme-connect.com

The ¹³C NMR spectrum confirms the presence of 12 unique carbon environments, as expected from the molecule's asymmetry, although some signals may overlap. thieme-connect.combhu.ac.in The carbon atom bonded to the hydroxyl group (C-OH) is typically found significantly downfield, in this case at 153.1 ppm, due to the deshielding effect of the oxygen atom. thieme-connect.com

¹H NMR Data for (E)-2-Styrylphenol (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
5.09 br s - 1H, OH
6.80 d 8.0 1H, ArH
6.95 t 7.2 1H, ArH
7.11 d 16.4 1H, Vinyl CH
7.14 dt J₁=1.6, J₂=8.4 1H, ArH
7.25 t 7.6 1H, ArH
7.35 d 15.2 1H, Vinyl CH
7.38 t 6.8 2H, ArH
7.53 d 8.0 3H, ArH

Data sourced from Kumar, D. et al. thieme-connect.com

¹³C NMR Data for (E)-2-Styrylphenol (100 MHz, CDCl₃)

Chemical Shift (δ) ppm
115.9
121.1
123.0
124.7
126.6
127.3
127.6
127.7
128.7
130.2
137.7
153.1

Data sourced from Kumar, D. et al. thieme-connect.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. edinst.com These methods are highly effective for identifying the functional groups present in a molecule.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. thieme-connect.com A prominent band observed at 3573 cm⁻¹ is assigned to the O-H stretching vibration of the phenol group. thieme-connect.com Aromatic and vinylic C-H stretching vibrations are responsible for bands in the 3018-3030 cm⁻¹ region. thieme-connect.com The stretching of the C=C double bonds in the aromatic rings gives rise to absorptions around 1590, 1500, and 1455 cm⁻¹. thieme-connect.com A strong band near 976 cm⁻¹ is particularly diagnostic, corresponding to the out-of-plane C-H wagging vibration of the trans-substituted vinyl group. thieme-connect.com The C-O stretching vibration of the phenol is found near 1250 cm⁻¹. thieme-connect.com

While specific experimental Raman data for this compound is not detailed in the surveyed literature, Raman spectroscopy would be expected to provide complementary information. Strong Raman signals would be anticipated for the symmetric vibrations of the molecule, such as the aromatic ring breathing modes and the C=C vinyl stretch, due to the change in polarizability during these vibrations.

Key Infrared (IR) Absorption Bands for (E)-2-Styrylphenol

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3573 O-H stretch (Phenol)
3030, 3018 C-H stretch (Aromatic & Vinylic)
1590, 1500, 1455 C=C stretch (Aromatic ring)
1250 C-O stretch (Phenol)
976 C-H out-of-plane bend (trans Vinyl)
753 C-H out-of-plane bend (Ortho-disubstituted ring)
691 C-H out-of-plane bend (Monosubstituted ring)

Data sourced from Kumar, D. et al. thieme-connect.com

Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lamission.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern that results from ionization.

For this compound (C₁₄H₁₂O), the molecular weight is 196.24 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺•) at m/z = 196. This peak corresponds to the intact molecule having lost one electron. docbrown.info The fragmentation of this molecular ion provides structural clues. Aromatic compounds typically show a prominent molecular ion due to the stability of the ring system. libretexts.org

Common fragmentation pathways for phenols and styrenic compounds would be expected. The loss of a single hydrogen atom can lead to a strong [M-1]⁺ peak at m/z 195. Phenolic compounds are also known to undergo fragmentation by losing a formyl radical (•CHO), which would produce an ion at m/z 167. docbrown.info Cleavage of the bond between the vinyl carbon and the phenyl ring can generate fragments characteristic of the styryl or phenyl moieties.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity
196 [C₁₄H₁₂O]⁺• Molecular Ion (M⁺•)
195 [C₁₄H₁₁O]⁺ Loss of H• ([M-H]⁺)
179 [C₁₄H₁₁]⁺ Loss of •OH ([M-OH]⁺)
167 [C₁₃H₁₁]⁺ Loss of •CHO ([M-CHO]⁺)
77 [C₆H₅]⁺ Phenyl cation

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysics

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, investigates the electronic transitions within a molecule. msu.edu These techniques are particularly informative for conjugated systems like this compound.

Compounds with a stilbene (B7821643) core are often fluorescent, emitting light after being excited by UV radiation. It is therefore highly probable that this compound exhibits fluorescence. The emission spectrum would be Stokes-shifted to longer wavelengths relative to the absorption spectrum. The photophysics of stilbenes can be complex, often involving competition between fluorescence and trans-cis photoisomerization, which can influence the fluorescence quantum yield.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.